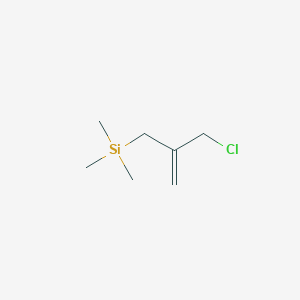

2-(Chloromethyl)allyl-trimethylsilane

Description

Significance of Organosilicon Compounds in Synthetic Methodologies

The utility of organosilicon compounds in synthetic methodologies is vast and multifaceted. researchgate.net They serve as crucial building blocks and intermediates in numerous chemical processes. researchgate.net A key feature of organosilicon compounds is the distinct polarization of the silicon-carbon bond, which imparts unique reactivity compared to their carbon analogues. acs.org This property, along with the ability of silicon to stabilize adjacent positive charge (the β-silicon effect), underpins many of their synthetic applications. soci.orgresearchgate.net Furthermore, silyl (B83357) groups are widely employed as protecting groups for alcohols and other functional groups due to their stability and the ease with which they can be selectively removed. researchgate.netias.ac.in The incorporation of silicon into organic molecules can also enhance properties such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry. acs.orgresearchgate.net

Overview of Allylic Silanes as Strategic Reagents

Within the broad class of organosilicon compounds, allylic silanes have emerged as particularly strategic reagents in organic synthesis. researchgate.net These compounds, characterized by a silyl group attached to an allylic system, are valued for their stability, low toxicity, and diverse reactivity. researchgate.net A cornerstone of their application is the Hosomi-Sakurai reaction, a powerful carbon-carbon bond-forming reaction that involves the Lewis acid-mediated addition of an allylic silane (B1218182) to an electrophile, such as an aldehyde or ketone. researchgate.netnih.gov This reaction and others like it allow for the stereoselective construction of complex molecules. nih.gov Chiral allylic silanes, in particular, are highly sought after for their ability to transfer chirality with high fidelity, providing access to enantioenriched homoallylic alcohols. nih.gov The reactivity of allylic silanes can be finely tuned, making them adaptable to a wide range of synthetic transformations. researchgate.net

Position and Unique Reactivity of 2-(Chloromethyl)allyl-trimethylsilane within Organosilicon Chemistry

This compound holds a distinct position within the family of allylic silanes due to its bifunctional nature. It possesses both a reactive allylic silane moiety and a chloromethyl group, which can serve as an electrophilic site. This dual reactivity allows for its participation in a variety of synthetic transformations, acting as a versatile building block for the introduction of the isobutenyl group.

The presence of the trimethylsilyl (B98337) group activates the double bond towards electrophilic attack, a characteristic feature of allylic silanes. Concurrently, the chloromethyl group provides a handle for nucleophilic substitution reactions. This combination of functionalities within a single molecule enables its use in annulation reactions and as a precursor to other functionalized allylic silanes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H15ClSi | nih.govscbt.com |

| Molecular Weight | 162.73 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 162-163 °C at 768 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 0.899 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.453 | sigmaaldrich.comsigmaaldrich.com |

Historical Context and Evolution of its Synthetic Utility

The development of this compound is intrinsically linked to the broader advancements in organosilicon chemistry. The pioneering work on the synthesis and reactivity of allylic silanes laid the foundation for the exploration of more complex, functionalized analogues. acs.org The initial syntheses of simple allylic silanes, such as allyltrimethylsilane (B147118), often involved the reaction of a Grignard reagent with a chlorosilane. chemicalbook.comreddit.com

The synthetic utility of this compound has evolved from its initial use in fundamental studies of allylic silane reactivity to more sophisticated applications in the synthesis of complex organic molecules. Researchers have capitalized on its unique structure to develop novel annulation strategies for the construction of five-membered rings, a common motif in natural products and biologically active compounds. acs.org The ability to further functionalize the chloromethyl group has expanded its utility, allowing for its incorporation into a wider range of synthetic targets.

| Finding | Significance | Source |

|---|---|---|

| Development of the Hosomi-Sakurai reaction | A powerful and widely used method for C-C bond formation using allylic silanes. | researchgate.netnih.gov |

| Synthesis of chiral allylic silanes | Enables highly stereoselective reactions, providing access to enantioenriched products. | nih.gov |

| Use in [3+2] annulation reactions | Provides a stereoselective method for the synthesis of functionalized five-membered rings. | acs.org |

| Catalytic enantioselective addition to aldehydes | Generates valuable chiral homoallylic alcohols. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)prop-2-enyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClSi/c1-7(5-8)6-9(2,3)4/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXWCEVXNRHUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403333 | |

| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18388-03-9 | |

| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl Allyl Trimethylsilane and Derivative Compounds

Direct Synthesis Approaches to 2-(Chloromethyl)allyl-trimethylsilane

While this compound is commercially available, understanding its synthesis is crucial for its application and development. thieme-connect.comsigmaaldrich.com The direct synthesis routes are predicated on the formation of a carbon-silicon bond, typically involving a suitable three-carbon backbone and a trimethylsilyl (B98337) source.

The most logical precursor for the carbon framework of this compound is 3-chloro-2-(chloromethyl)prop-1-ene (B158312) , also known as methallyl dichloride. orgsyn.orgcymitquimica.comsigmaaldrich.com This precursor contains the necessary C3-allyl backbone with two chloromethyl groups, one of which can be selectively converted to form the organosilane.

A plausible and common reaction pathway for the formation of allylsilanes involves the use of organometallic reagents. reddit.com The synthesis would likely proceed via the formation of a Grignard reagent. In this pathway, 3-chloro-2-(chloromethyl)prop-1-ene is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 2-(chloromethyl)allylmagnesium chloride. This organometallic intermediate is then quenched with a silicon electrophile, typically trimethylchlorosilane (TMSCl), to yield the final product, this compound. reddit.com

The successful synthesis and optimization of yields for this reaction pathway hinge on carefully controlled conditions. The formation of Grignard reagents from allylic halides can be complicated by side reactions, most notably Wurtz coupling, where two allyl groups dimerize. reddit.com

Key parameters for optimization include:

Temperature: Maintaining a low temperature during the formation of the Grignard reagent is critical to minimize the rate of Wurtz coupling and other side reactions. reddit.com

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the stability and reactivity of the Grignard reagent.

Reagent Purity: The magnesium, solvent, and precursor must be free of water and other protic impurities to prevent the premature quenching of the organometallic intermediate.

Stoichiometry: Careful control over the molar ratios of the dihalide precursor, magnesium, and trimethylchlorosilane is necessary to maximize the formation of the desired monosilylated product.

While specific yield data for this direct synthesis is not prominently available in academic literature, the successful commercial availability of the compound suggests that optimized industrial processes exist. thieme-connect.comsigmaaldrich.com

Derivatization Strategies from this compound

The real synthetic utility of this compound lies in its bifunctional nature. It possesses both a reactive allylic chloride and a stable allylsilane moiety, allowing for sequential and selective functionalization.

A primary example of its derivatization is the synthesis of 2-(Azidomethyl)allyltrimethylsilane, a stable and versatile intermediate for cycloaddition reactions. thieme-connect.comresearchgate.net

The conversion of the chloromethyl group to an azidomethyl group is achieved through a straightforward nucleophilic substitution reaction. thieme-connect.comresearchgate.net The allylic chloride in this compound is an excellent electrophile for this transformation. The reaction is typically carried out by treating the starting material with an azide (B81097) salt, such as sodium azide (NaN₃).

Research has shown that this reaction proceeds efficiently in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. thieme-connect.com The process results in an almost quantitative yield of 2-(Azidomethyl)allyltrimethylsilane, which is stable enough for isolation and storage at 4°C for several months. thieme-connect.com

Table 1: Synthesis of 2-(Azidomethyl)allyltrimethylsilane

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|

In a typical Hosomi-Sakurai reaction, a strong Lewis acid (e.g., titanium tetrachloride, boron trifluoride) activates the electrophile, which is then attacked by the electron-rich double bond of the allylsilane. wikipedia.org This process is facilitated by the stabilization of the resulting β-carbocationic intermediate by the silicon atom, a phenomenon known as the β-silicon effect. wikipedia.org

The use of this compound or its derivatives, like 2-(Azidomethyl)allyltrimethylsilane, in such reactions allows for the introduction of a functionalized methallyl group into a target molecule. thieme-connect.com For instance, the azide derivative can participate in a one-pot, two-step sequence involving a copper(I)-catalyzed "click" reaction with an alkyne, followed by a Lewis acid-mediated Hosomi-Sakurai reaction with an aldehyde to generate complex triazolyl-containing homoallyl alcohols. thieme-connect.com This highlights the compound's role as a versatile building block in constructing complex molecular architectures.

Reactivity Profiles of 2 Chloromethyl Allyl Trimethylsilane in Advanced Organic Transformations

Electrophilic Activation and Carbon-Carbon Bond Forming Reactions

The silicon-carbon bond in 2-(chloromethyl)allyl-trimethylsilane is susceptible to cleavage upon activation by a Lewis acid, leading to the formation of a stabilized allyl cation. This reactivity is harnessed in the Hosomi-Sakurai reaction and its variants for the construction of complex molecular architectures.

Lewis Acid Mediated Hosomi-Sakurai Reactions

The Hosomi-Sakurai reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an allylsilane with an electrophile, typically a carbonyl compound, in the presence of a Lewis acid. This compound serves as a competent nucleophile in these transformations, leading to the introduction of a 2-(chloromethyl)allyl moiety into the target molecule.

While specific studies detailing the reaction of this compound with a wide range of simple aldehydes are not extensively documented in readily available literature, its application in complex total synthesis provides significant insight into its reactivity. Notably, it has been employed as a key reagent in the synthesis of Leucasandrolide A via a Mukaiyama aldol coupling, a reaction analogous to the Hosomi-Sakurai allylation of aldehydes. alfa-chemistry.com In this context, the silyl (B83357) enol ether of a complex aldehyde fragment is activated by a Lewis acid, and this compound acts as the allylating agent. This strategic application underscores the reagent's ability to participate in highly selective carbon-carbon bond formations, even in the presence of multiple functional groups.

The general mechanism of the Hosomi-Sakurai allylation of an aldehyde involves the coordination of the Lewis acid to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The allylsilane then attacks the activated carbonyl, forming a β-silyl carbocation intermediate, which is stabilized by the silicon group. Subsequent elimination of the silyl group yields the homoallylic alcohol product. The presence of the chloromethyl group on the allyl moiety is generally well-tolerated under these conditions.

Table 1: Representative Lewis Acids in Hosomi-Sakurai Reactions

| Lewis Acid | Typical Reaction Conditions |

| Titanium tetrachloride (TiCl₄) | Anhydrous CH₂Cl₂, -78 °C to rt |

| Boron trifluoride etherate (BF₃·OEt₂) | Anhydrous CH₂Cl₂, -78 °C to rt |

| Tin(IV) chloride (SnCl₄) | Anhydrous CH₂Cl₂, -78 °C to rt |

| Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) | Anhydrous CH₂Cl₂, -78 °C to 0 °C |

This table represents common Lewis acids used in Hosomi-Sakurai reactions in general. Specific conditions for this compound may vary.

The reaction of this compound with α,β-unsaturated enones has been noted as a significant application of this reagent. alfa-chemistry.com In the catalytic Sakurai reaction, the allylsilane can add to the enone in either a 1,2- or a 1,4-conjugate fashion, with the outcome often dictated by the choice of Lewis acid and the substrate's steric and electronic properties. The introduction of the 2-(chloromethyl)allyl group via conjugate addition provides a valuable synthetic handle for further transformations, such as cyclization reactions.

The mechanism mirrors that of the aldehyde allylation, with the Lewis acid activating the enone. The regioselectivity of the attack (1,2- vs. 1,4-) is a critical aspect of this reaction. Harder Lewis acids, such as TiCl₄, tend to favor 1,2-addition by coordinating strongly to the carbonyl oxygen. In contrast, softer Lewis acids can promote 1,4-addition.

The stereochemical outcome of the Hosomi-Sakurai reaction is of paramount importance in asymmetric synthesis. The reaction proceeds through an SE' (substitution, electrophilic, allylic rearrangement) mechanism. The stereochemistry of the newly formed chiral center is influenced by the geometry of the transition state. Two primary transition state models are often considered: a chair-like transition state, which typically leads to the anti product, and an extended, acyclic transition state, which can favor the syn product.

The specific stereochemical preferences for the allylation reactions involving this compound are not extensively detailed in the currently available literature. The presence of the 2-(chloromethyl) substituent could potentially influence the conformational preferences of the transition state assembly, thereby affecting the syn/anti selectivity. Further research is required to delineate the precise stereochemical control exerted by this substituent under various reaction conditions and with different Lewis acids.

Intramolecular Rearrangement Reactions

While the intermolecular reactions of this compound are more commonly exploited, the potential for intramolecular rearrangements exists, particularly in substrates where the allylsilane moiety is suitably positioned relative to an electrophilic center.

Intramolecular rearrangements of allylsilanes can occur, often proceeding with allylic inversion (an SN' type process). In a hypothetical scenario, if the chloromethyl group of this compound were converted to a leaving group that could be intramolecularly displaced by the allylsilane, a rearrangement could ensue. However, specific examples of such intramolecular rearrangements for this compound itself are not well-documented in the scientific literature. The study of intramolecular ene reactions of epoxyallylsilanes provides a conceptual framework for how such cyclizations might occur, where a Lewis acid promotes the opening of an epoxide to generate a carbocation that is then trapped by the intramolecular allylsilane.

Trapping of Cationic Intermediates

The reaction is initiated by the activation of an electrophile (such as an aldehyde, ketone, or acetal) with a Lewis acid, generating a highly reactive carbocationic intermediate. nih.gov The allylsilane then attacks this intermediate at its γ-carbon, leading to the formation of a new carbon-carbon bond. wikipedia.org The resulting β-carbocation is stabilized by the silyl group, facilitating the subsequent elimination of the silyl group (often as a silyl halide) to yield the final allylated product. nih.gov

The table below summarizes representative examples of allylsilane reactions involving the trapping of cationic intermediates.

| Electrophile | Catalyst/Promoter | Allylsilane | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | TiCl₄, SnCl₄, BF₃·OEt₂ | Allyltrimethylsilane (B147118) | Homoallylic Alcohols | nih.govorganic-chemistry.org |

| Acetals | Me₃SiOTf, CuBr | Allyltrimethylsilane | Homoallylic Ethers | organic-chemistry.org |

| β,γ-Unsaturated α-Ketoesters | (Ph₃C)[B(C₆F₅)₄] | Allyltrimethylsilane | γ,γ-Disubstituted α-Ketoesters | mdpi.com |

| Imines/Aldimines | TBAF, Lewis Acids | Allyltrimethylsilane | Homoallylic Amines | nih.gov |

| Alkynyl groups (intramolecular) | Cationic Gold | Alkynyl Allyl Silanes | Vinyl Silanes | nih.gov |

Radical and Photoredox-Mediated Reactivity

Visible-Light Photoredox Catalysis with Allylsilane Analogues

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the construction of complex molecules under mild conditions. researchgate.netnih.gov Allylsilanes have proven to be versatile reagents in this field, participating in a variety of transformations initiated by photo-induced single-electron transfer (SET). researchgate.netulsan.ac.kr This approach often provides access to reactivity patterns that are complementary to traditional polar pathways. researchgate.net

In a typical photoredox cycle involving an allylsilane, a photocatalyst, upon excitation by visible light, engages in an electron transfer with the allylsilane. This can generate a radical cation of the allylsilane, which can then undergo desilylation to produce an allyl radical. This allyl radical is a key intermediate that can be trapped by a range of radical acceptors to form new carbon-carbon bonds. researchgate.net Alternatively, the excited photocatalyst can react with another substrate to generate a radical that then adds to the allylsilane.

This methodology has been successfully applied to the α-allylation of α-bromocarbonyl compounds using allyltrimethylsilane. researchgate.netulsan.ac.kr The reaction proceeds through a radical-mediated mechanism initiated by photo-induced SET, exhibits good functional group tolerance, and produces the desired products in good yields. researchgate.net A dual catalytic approach combining photoredox catalysis with chromium catalysis has been developed for the asymmetric addition of allylsilanes to aldehydes. researchgate.net This method provides valuable homoallylic alcohols with chemo- and diastereoselectivity opposite to that of the classic Hosomi-Sakurai reaction, highlighting the unique synthetic potential of photocatalytic activation. researchgate.net

The table below presents examples of transformations developed using visible-light photoredox catalysis with allylsilanes.

| Substrate | Allylsilane Analogue | Photocatalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| α-Bromoketones | Allyltrimethylsilane | Organo-photoredox catalyst | α-Allylation | α-Allyl Ketone | researchgate.netulsan.ac.kr |

| Aldehydes | Allyltrimethylsilane | Acridinium dye / CrCl₃ | Asymmetric Allylation | Chiral Homoallylic Alcohol | researchgate.net |

| Methylene-malononitriles | Allyltrimethylsilane | Organo-photoredox catalyst | Regioselective Allylation | Allylated Malononitrile | researchgate.net |

| α-Trifluoromethyl Alkenes | α-Silyl Ethers (as radical precursors) | Not specified | Defluoro-aryloxymethylation | gem-Difluoroalkenes | researchgate.net |

Radical Addition-Fragmentation Processes in Allylsilane Chemistry

Allylsilanes can participate in radical reactions through an addition-fragmentation mechanism. This process is central to Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization but also finds application in C-C bond formation. researchgate.netwikipedia.org The mechanism involves two key steps: first, a radical species adds to the carbon-carbon double bond of the allylsilane. Second, the resulting radical intermediate undergoes fragmentation through the cleavage of the weak carbon-silicon bond, releasing a silyl radical and forming a new alkene. researchgate.net

This sequence allows for the transfer of an allyl group. The reactivity of alkenylsilanes towards radical addition has been studied, with factors such as the substituents on the silicon and the nature of the attacking radical influencing the reaction outcome. rsc.org While the direct radical addition to an allylsilane followed by fragmentation of the C-Si bond is a known pathway, related processes where an allylsilane acts as a radical acceptor are also prevalent in synthetic chemistry. researchgate.net

| Radical Precursor | Allylsilane Substrate | Key Mechanistic Steps | Product Type | Reference |

|---|---|---|---|---|

| Trichloromethyl radical (from CCl₄) | Allyltrimethylsilane | Radical addition to C=C bond | Adduct of CCl₃ across the double bond | rsc.org |

| n-Dodecanethiol radical | Allyltrimethylsilane | Radical addition to C=C bond | Thioether adduct | rsc.org |

| Alkyl radical (from alkyl iodide) | Vinyl Silane (B1218182) (analogue) | Radical addition, fragmentation of cyclic intermediate | C-C coupled product (Group Transfer) | researchgate.net |

| One-electron oxidant (SbCl₅) | Trisilylated allyl anion | Oxidation to radical | Thermostable allyl radical | nih.gov |

Cycloaddition Chemistry of Derived Azides

The functional chloride handle in this compound allows for its conversion into other valuable synthetic intermediates. Nucleophilic substitution with sodium azide (B81097) yields 2-(azidomethyl)allyl-trimethylsilane, a 1,3-dipole that can participate in various cycloaddition reactions, most notably with alkenes and alkynes.

Thermal Cycloaddition Reactions of Azide Derivatives with Alkenes

The reaction of an azide with an alkene is a classic example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.org When performed thermally with an alkene, this reaction is typically a concerted [3+2] cycloaddition that leads to the formation of a five-membered heterocyclic ring known as a Δ²-1,2,3-triazoline. researchgate.net The azide derived from this compound is expected to react with various alkenes under thermal conditions to produce the corresponding triazolines, which retain the synthetically versatile allylsilane moiety.

The reactivity in these cycloadditions is often dependent on the electronic nature of the alkene, with electron-deficient alkenes generally being more reactive dipolarophiles. wikipedia.org However, thermal cycloadditions with unactivated alkenes are also possible, though they may require higher temperatures or longer reaction times. researchgate.net

Formation of Allylsilane-Containing Triazolines and Aziridines

The primary product of the thermal cycloaddition between 2-(azidomethyl)allyl-trimethylsilane and an alkene is an allylsilane-containing triazoline. researchgate.net These triazoline rings are often thermally or photochemically unstable and can readily extrude a molecule of dinitrogen (N₂). nih.gov This nitrogen extrusion leads to the formation of a three-membered aziridine (B145994) ring. researchgate.netnih.gov

Therefore, the thermal reaction of the azide derivative with an alkene can provide access to either allylsilane-functionalized triazolines or aziridines, depending on the stability of the intermediate triazoline and the reaction conditions employed. nih.gov The formation of aziridines from triazolines is a stereospecific process, making this a valuable route for the synthesis of complex nitrogen-containing molecules.

The table below illustrates the expected products from the thermal cycloaddition of 2-(azidomethyl)allyl-trimethylsilane with representative alkenes.

| Alkene Reactant | Reaction Conditions | Intermediate Product | Final Product (after N₂ loss) | Reference |

|---|---|---|---|---|

| Styrene | Heating (e.g., Benzene, reflux) | Allylsilane-substituted Phenyl-triazoline | Allylsilane-substituted Phenyl-aziridine | researchgate.netnih.gov |

| Methyl Acrylate | Heating | Allylsilane-substituted Methoxycarbonyl-triazoline | Allylsilane-substituted Methoxycarbonyl-aziridine | researchgate.net |

| Norbornene | Heating (e.g., Benzene, ambient temp) | Fused Allylsilane-triazoline | Fused Allylsilane-aziridine | nih.gov |

| Cyclohexene | Heating | Fused Allylsilane-triazoline | Fused Allylsilane-aziridine | researchgate.net |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov While this compound does not directly participate in the CuAAC reaction as it lacks an azide or alkyne functionality, its chloromethyl group serves as a convenient precursor for the introduction of an azide moiety.

The synthetic strategy would involve a two-step sequence. First, the chloromethyl group of this compound can be converted to an azidomethyl group via nucleophilic substitution with an azide salt, such as sodium azide. The resulting 2-(azidomethyl)allyl-trimethylsilane can then undergo a CuAAC reaction with a terminal alkyne to yield the corresponding 1,2,3-triazole.

The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like copper(II) sulfate and a reducing agent such as sodium ascorbate. wikipedia.org The reaction is known for its high functional group tolerance and can be carried out in a variety of solvents, including aqueous media. nih.gov The presence of the allylsilane moiety is not expected to interfere with the CuAAC reaction, allowing for the straightforward synthesis of triazoles bearing this versatile functional group.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and the CuAAC is no exception. researchgate.net Microwave-assisted CuAAC protocols offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. nih.gov

In the context of the synthesis of triazoles from 2-(azidomethyl)allyl-trimethylsilane, a microwave-assisted protocol would be expected to significantly enhance the efficiency of the cycloaddition step. The rapid and uniform heating provided by microwave irradiation can overcome activation barriers and promote faster conversion of the starting materials to the desired triazole product. This is particularly advantageous for less reactive alkynes or when working with thermally sensitive substrates.

The use of recyclable, nanoparticle-supported copper(I) catalysts in conjunction with microwave irradiation has been shown to be an effective and green approach for the synthesis of 1,2,3-triazoles. researchgate.net Such a system could be readily applied to the reaction of 2-(azidomethyl)allyl-trimethylsilane, facilitating both the reaction and the subsequent purification of the product.

Below is a representative table illustrating the conditions and outcomes for microwave-assisted CuAAC reactions with various organic azides and alkynes, which are analogous to the expected reaction of 2-(azidomethyl)allyl-trimethylsilane.

| Entry | Azide | Alkyne | Catalyst System | Solvent | Reaction Time (min) | Yield (%) |

| 1 | Benzyl Azide | Phenylacetylene | CuI | H₂O/t-BuOH | 10 | 95 |

| 2 | 1-Azidohexane | 1-Octyne | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 15 | 92 |

| 3 | (Azidomethyl)benzene | Propargyl Alcohol | Cu(OAc)₂ | Ethanol | 20 | 88 |

| 4 | 1-Azido-4-nitrobenzene | 4-Ethynylanisole | Cu Nanoparticles | Water | 30 | 90 |

Table 1: Representative examples of microwave-assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental process for the formation of organosilicon compounds. bohrium.com The reactivity of the double bond in this compound towards hydrosilylation is of significant interest for the synthesis of more complex silicon-containing molecules.

The hydrosilylation of alkenes is typically catalyzed by transition metal complexes, with platinum-based catalysts such as Speier's catalyst and Karstedt's catalyst being widely used. researchgate.net However, rhodium and other transition metal catalysts have also been shown to be effective, sometimes offering improved selectivity. nih.gov

For an unsymmetrical alkene like this compound, the regioselectivity of the hydrosilylation reaction is a key consideration. The addition of the silyl group can occur at either the terminal or the internal carbon of the double bond. In the case of allylic compounds, the electronic and steric environment around the double bond influences the outcome. The presence of the trimethylsilyl group on the allylic carbon may direct the incoming silyl group to the terminal carbon (anti-Markovnikov addition) due to steric hindrance.

The hydrosilylation of the structurally related allyl chloride has been studied, and it is known to be challenging due to side reactions. nih.govresearchgate.net However, highly selective rhodium-based catalysts have been developed that can efficiently promote the hydrosilylation of allyl chloride to give the corresponding 3-chloropropylsilane. nih.gov A similar approach could likely be applied to the hydrosilylation of this compound.

The following table provides representative examples of hydrosilylation reactions of functionalized alkenes, illustrating the types of catalysts, silanes, and reaction conditions that are commonly employed.

| Entry | Alkene | Silane | Catalyst | Temperature (°C) | Product | Yield (%) |

| 1 | Allyl Chloride | Trichlorosilane | [RhCl(dppbzF)]₂ | 60 | 3-Chloropropyl(trichloro)silane | >99 |

| 2 | 1-Octene | Triethoxysilane | Karstedt's Catalyst | 80 | 1-(Triethoxysilyl)octane | 95 |

| 3 | Styrene | Phenylsilane | [Ir(cod)Cl]₂ | 25 | 1-Phenyl-1-(phenylsilyl)ethane | 98 |

| 4 | Allyl Glycidyl Ether | Heptamethyltrisiloxane | Speier's Catalyst | 100 | Adduct | 90 |

Table 2: Representative examples of hydrosilylation reactions of functionalized alkenes.

Mechanistic Investigations and Elucidation of Reaction Pathways

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. nih.gov Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in understanding the behavior of organosilanes. rsc.org

Theoretical studies on organosilane-mediated reactions have provided a fundamental understanding of their reactivity. nih.gov Organosilanes, including allylsilanes like 2-(chloromethyl)allyl-trimethylsilane, are known to participate in a variety of transformations. researchgate.net Computational models help to rationalize the role of the silicon group in these reactions, particularly its influence on the stability of intermediates and transition states. researchgate.net These studies often explore reaction energy profiles, allowing for the comparison of different possible pathways and the identification of the most likely mechanism. nih.gov

Lewis base-promoted reactions of allylsilanes, for instance, have been proposed to proceed through either pentacoordinate or hexacoordinate silicate (B1173343) intermediates, or via carbanion intermediates. nih.gov Computational studies can help to distinguish between these possibilities by calculating the energies of these species.

Density Functional Theory (DFT) calculations have been widely applied to study the mechanisms of various reactions involving allylsilanes, including rearrangements, cycloadditions, and ring enlargements. ias.ac.inias.ac.in

Rearrangement Reactions: DFT calculations have been employed to investigate rearrangement reactions such as the Claisen rearrangement. nih.gov These studies suggest that such rearrangements can proceed stepwise through tight-ion-pair intermediates. The calculations help in identifying the rate-determining step, which is often the cleavage of a C-O bond. nih.gov For allylic systems, both nih.govias.ac.in- and ias.ac.inresearchgate.net-rearrangements are possible, and DFT can predict the activation barriers for each pathway, thereby explaining the observed product distribution. mdpi.com

Cycloaddition Reactions: The mechanism of [2+2] cycloaddition reactions of allyltrimethylsilane (B147118) with alkynones, catalyzed by InBr₃, has been studied using DFT at the M06-2X level. ias.ac.inias.ac.in The calculations revealed that the reaction proceeds through two main steps: the attack of the π electrons of the allylsilane on the unsaturated carbon of the alkynone, followed by a ring-closing process. ias.ac.inias.ac.in DFT can also predict the regioselectivity of such reactions by comparing the activation barriers of the different possible pathways. ias.ac.inias.ac.in Similarly, DFT has been used to study higher-order cycloadditions, explaining the stereo-, pseudo-, and regioselectivities observed experimentally. researchgate.net

Ring Enlargement Processes: DFT calculations are also a valuable tool for predicting the viability of ring expansion strategies. researchgate.net By calculating the relative Gibbs free energies of reactants, intermediates, and products, researchers can assess the thermodynamic feasibility of a proposed ring enlargement reaction. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Pathway | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | Allyltrimethylsilane + Alkynone | InBr₃ | Formation of 2-substituted cyclobutenone | 15.5 | ias.ac.inias.ac.in |

| [2+2] Cycloaddition | Allyltrimethylsilane + Alkynone | InBr₃ | Formation of 3-substituted cyclobutenone | 21.2 | ias.ac.inias.ac.in |

| ias.ac.inresearchgate.net-Wittig Rearrangement | Allylic derivative | - | Concerted C-C bond formation and O-C bond cleavage | 16.2 | mdpi.com |

| nih.govias.ac.in-Wittig Rearrangement | Allylic derivative | - | - | 57.1 | mdpi.com |

Spectroscopic and Kinetic Analysis of Intermediate Species

While computational methods provide theoretical insights, experimental techniques are crucial for validating proposed mechanisms and identifying transient intermediates. Spectroscopic and kinetic analyses are powerful tools for this purpose.

Reaction-progress kinetic analysis can provide valuable information about the reaction order and the nature of the catalytic cycle. researchgate.net For instance, such studies can help to determine whether a reaction proceeds via a unimolecular or bimolecular pathway. researchgate.net The kinetics of reactions involving allylsilanes with electrophiles, such as carbenium ions, have been studied to determine second-order rate constants. core.ac.uk These studies have shown that the attack of the electrophile on the double bond is typically the rate-determining step. core.ac.uk

Kinetic isotope effect studies can also shed light on the rate-determining step of a reaction. For example, in the dirhodium-catalyzed C-H amination of organosilicon compounds, kinetic isotope effects have shown that the C-H bond cleavage is not turnover-limiting but is selectivity-determining. rsc.org

Influence of the β-Silicon Effect on Reactivity and Selectivity

The β-silicon effect is a key principle governing the reactivity of this compound. This effect describes the stabilization of a positive charge on a carbon atom that is β to a silicon atom. wikipedia.orgscispace.com This stabilization arises from hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation. researchgate.netwikipedia.org

This stabilizing effect has a profound influence on the reactivity and selectivity of reactions involving allylsilanes. chemrxiv.org The β-silicon effect accelerates reactions that proceed through a β-carbocationic intermediate. wikipedia.org For example, in electrophilic additions to the double bond, the electrophile attacks the terminal carbon atom to generate a carbocation at the β-position, which is stabilized by the silyl (B83357) group. scispace.com This regioselectivity is a hallmark of allylsilane chemistry.

The β-silicon effect also plays a crucial role in controlling the site-selectivity of reactions. For instance, a metal-free intermolecular C-H amination of allylsilanes has been developed that yields α-amino silanes with excellent site-selectivity, a result attributed to the stabilizing influence of the β-silicon effect in the transition state. chemrxiv.org Similarly, in dirhodium-catalyzed C-H amination reactions, the strong σ-donor ability of the C-Si bond directs the reaction to the β-position. rsc.org

The magnitude of the activating effect of an allylic trialkylsilyl group is substantial, with allyltrimethylsilane being orders of magnitude more reactive than simple alkenes towards electrophiles. core.ac.uk

| Compound (H₂C=CHCH₂MPh₃) | Relative Reactivity (M = Si) | Reference |

|---|---|---|

| M = Si | 1 | core.ac.uk |

| M = Ge | 5.6 | core.ac.uk |

| M = Sn | 1600 | core.ac.uk |

Stereoelectronic Effects and Stereocontrol Mechanisms

Stereoelectronic effects are crucial in determining the stereochemical outcome of reactions involving this compound. These effects arise from the specific spatial arrangement of orbitals and have a significant impact on the stability of transition states.

The β-silicon effect, for example, has a strong stereoelectronic requirement. The stabilization of the β-carbocation is maximized when the C-Si bond is anti-periplanar to the leaving group or the empty p-orbital, allowing for optimal orbital overlap. wikipedia.org This requirement dictates the preferred conformation of the molecule in the transition state and thus influences the stereochemistry of the product.

Understanding the geometry of the transition state is key to explaining and predicting the stereoselectivity of a reaction. ias.ac.in Computational transition state analysis allows for the detailed examination of the energies and structures of different possible transition states, leading to a rationalization of the observed stereochemical outcome. researchgate.net

In stereoselective reactions of allylic compounds, such as allylboration, the diastereoselectivity is often controlled by the geometry of a cyclic transition state. researchgate.net For example, E-crotylboronates typically give anti-homoallyl alcohols, while Z-crotylboronates give the syn-diastereomers, a result that can be explained by analyzing the chair-like transition states. researchgate.net

In palladium-catalyzed allyl-allyl cross-coupling reactions, the stereochemical outcome is influenced by the conformation of the bis(allyl)palladium intermediate. nih.gov The ligand environment around the metal center plays a critical role in controlling the facial selectivity of the reaction. nih.gov DFT calculations can be used to model these transition states and predict which diastereomer will be favored. researchgate.net

Strategic Applications of 2 Chloromethyl Allyl Trimethylsilane in Complex Molecule Synthesis

Building Block in Natural Product Synthesis

The construction of complex natural products often requires convergent and efficient synthetic strategies. 2-(Chloromethyl)allyl-trimethylsilane serves as a valuable linchpin in such approaches, enabling the connection of intricate molecular fragments.

Following an extensive search of the available scientific literature, no specific application of this compound in the total synthesis of Leucasandrolide A has been identified. The documented synthetic routes for Leucasandrolide A employ alternative strategies and building blocks for the construction of the macrolide core and its stereocenters. nih.govorganic-chemistry.orgorganic-chemistry.orgethz.chresearchgate.net

A notable application of this compound is in the convergent synthesis of febrifugine (B1672321) and its analogues. Febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga, has potent antimalarial activity. A modular five-step synthetic route has been developed that utilizes this compound as a key conjunctive reagent. nih.gov This strategy allows for the efficient coupling of the piperidine (B6355638) and quinazolinone fragments of the molecule. nih.govorganic-chemistry.orgorganic-chemistry.org

The synthesis involves the reaction of a protected piperidine derivative with this compound to introduce the allyl scaffold. Subsequent functional group manipulations and coupling with a quinazolinone precursor lead to the core structure of febrifugine. This convergent approach is advantageous as it allows for the late-stage combination of complex fragments, which is beneficial for the synthesis of analogues for structure-activity relationship studies. nih.gov

Table 1: Key Steps in the Convergent Synthesis of Febrifugine Analogues

| Step | Reactants | Reagent | Key Transformation |

| 1 | Protected Piperidine | This compound | Introduction of the allyl scaffold |

| 2 | Allylated Piperidine | - | Functional group interconversion |

| 3 | Modified Piperidine | Quinazolinone Precursor | Coupling of the two main fragments |

| 4 | Coupled Product | - | Deprotection |

| 5 | Final Intermediate | - | Final modification to yield Febrifugine analogue |

Reagent for Diverse Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. This compound offers unique reactivity profiles in several important C-C bond-forming reactions.

Allylsilanes, such as this compound, are effective partners in palladium-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. In the context of allylsilanes, the silicon group facilitates the transmetalation step in the catalytic cycle.

The trimethylsilyl (B98337) group in this compound activates the allyl group towards palladium catalysis. The reaction with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a suitable activator, such as a fluoride (B91410) source, leads to the formation of allylated aromatic or vinylic compounds. The fluoride source is often necessary to generate a more reactive pentacoordinate silicate (B1173343) species, which readily undergoes transmetalation with the palladium center. nih.gov

Table 2: General Scheme for Palladium-Catalyzed Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Activator | Product |

| This compound | Aryl/Vinyl-X (X = I, Br, OTf) | Pd(0) complex | Fluoride source (e.g., TBAF) | Aryl/Vinyl-CH₂-C(=CH₂)-CH₂-Si(CH₃)₃ |

The versatility of this reaction allows for the introduction of the functionalized allyl group into a wide range of substrates, providing a powerful tool for the construction of complex molecular architectures.

While traditional C-C bond formation often relies on pre-formed, highly reactive organometallic reagents like Grignard or organolithium compounds, there is a growing interest in developing methods that avoid these sensitive reagents. This compound can be employed in such alternative strategies.

For instance, its allyl chloride moiety can react with a variety of nucleophiles under milder conditions than those required for many conventional organometallic reactions. Furthermore, the allylsilane functionality can participate in radical-based C-C bond-forming reactions. numberanalytics.comresearchgate.net The allyl radical, which can be generated from the allylsilane under appropriate conditions, can then engage in addition reactions with alkenes or other radical acceptors to form new carbon-carbon bonds. numberanalytics.com This approach avoids the use of strongly basic or pyrophoric reagents, increasing the functional group tolerance of the reaction.

Development of Functionalized Scaffolds and Heterocycles

The development of novel molecular scaffolds and heterocyclic systems is crucial for drug discovery and materials science. The bifunctional nature of this compound makes it a promising building block for the synthesis of such structures.

The allyl chloride part of the molecule can be used to anchor the trimethylsilylmethylallyl group to a substrate via nucleophilic substitution. The installed allyl and trimethylsilyl groups can then be further functionalized. For example, the double bond can undergo various transformations such as epoxidation, dihydroxylation, or ozonolysis. The trimethylsilyl group can be replaced with other functional groups or used to control the stereochemistry of subsequent reactions.

This versatility allows for the divergent synthesis of a variety of functionalized carbocyclic and heterocyclic scaffolds. For instance, intramolecular reactions involving the allylsilane moiety can lead to the formation of cyclic structures. The reaction of the allyl chloride with a substrate containing a nucleophilic nitrogen or oxygen atom can be the first step in the construction of nitrogen or oxygen heterocycles, respectively. organic-chemistry.orgorganic-chemistry.orgnih.govnih.govnih.gov The subsequent cyclization can be triggered by various methods, including transition metal catalysis or radical-mediated processes.

Table 3: Potential Applications in Scaffold and Heterocycle Synthesis

| Reaction Type | Initial Reaction | Subsequent Transformation | Resulting Structure |

| Carbocycle Synthesis | Nucleophilic substitution with a carbanion | Intramolecular Heck reaction | Functionalized carbocycle |

| Nitrogen Heterocycle Synthesis | N-Alkylation of an amine | Ring-closing metathesis | Nitrogen-containing heterocycle |

| Oxygen Heterocycle Synthesis | O-Alkylation of an alcohol | Intramolecular cyclization | Oxygen-containing heterocycle |

Utility in the Synthesis of Nitrogen-Containing Systems (e.g., Triazoles, Aziridines)

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, most notably triazoles and aziridines. The synthetic strategy commences with the conversion of the chloromethyl group to an azidomethyl group, yielding 2-(azidomethyl)allyltrimethylsilane. This transformation is typically achieved in high yield by reacting this compound with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) at room temperature. The resulting 2-(azidomethyl)allyltrimethylsilane is a stable, isolable compound that serves as a versatile intermediate for subsequent cycloaddition reactions. researchgate.netacs.org

Synthesis of Triazoles:

The azide functionality in 2-(azidomethyl)allyltrimethylsilane readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." acs.org This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. When treated with a range of terminal alkynes in the presence of a copper(I) catalyst, such as copper(I) iodide, 2-(azidomethyl)allyltrimethylsilane smoothly furnishes the corresponding 1,4-disubstituted triazoles bearing an allylsilane moiety. acs.org

| Alkyne Reactant | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Phenylacetylene | CuI | DMF | Microwave | 1-Phenyl-4-((2-(trimethylsilylmethyl)allyl)methyl)-1H-1,2,3-triazole | Good |

| Various ynamides | CuI | DMF | Microwave | Corresponding triazole products | Not specified |

This table summarizes the conditions for the Cu(I)-catalyzed cycloaddition of 2-(azidomethyl)allyltrimethylsilane with alkynes. acs.org

Synthesis of Aziridines:

In addition to triazole synthesis, the azide group of 2-(azidomethyl)allyltrimethylsilane can be utilized to construct strained aziridine (B145994) rings through thermal cycloaddition with alkenes. researchgate.net This reaction proceeds via an initial [3+2] cycloaddition to form an unstable triazoline intermediate, which then expels dinitrogen to afford the corresponding aziridine. The reaction conditions, particularly temperature, play a crucial role in the outcome of these reactions. For instance, the reaction with electron-deficient alkenes like N-phenylmaleimide can yield either the triazoline or the aziridine depending on the temperature. acs.org

| Alkene Reactant | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| N-Phenylmaleimide | Toluene | 115 | Triazoline | Acceptable |

| N-Phenylmaleimide | Toluene | 140 | Aziridine | 65 |

| Ethyl acrylate | Toluene | 115 | Aziridine | Not specified |

| Acrylonitrile | Toluene | 115 | Aziridine | Not specified |

This table presents the outcomes of the thermal cycloaddition of 2-(azidomethyl)allyltrimethylsilane with various alkenes. acs.org

Emerging Applications and Synthetic Innovations

Integration with Multicomponent Reactions

| Reaction Sequence | Reactants | Reagents | Key Intermediates | Final Product |

| One-pot cycloaddition-allylation | 2-(azidomethyl)allyltrimethylsilane, Phenylacetylene, Aromatic aldehyde | 1. CuI, Microwave 2. BCl₃ | Triazole-allylsilane | Triazolo-containing homoallyl alcohol |

This table outlines the key steps and components of the one-pot multicomponent reaction involving a derivative of this compound. acs.org

Role in the Synthesis of Silicon-Containing Polymers

The application of this compound in the synthesis of silicon-containing polymers is an area of growing interest, although specific examples in the literature are still emerging. The presence of both a reactive allyl group and a chloromethyl functionality offers potential for its use as a versatile monomer or functionalizing agent in various polymerization strategies.

The allyl group, for instance, can participate in hydrosilylation reactions, a common method for creating silicon-carbon bonds and forming polysiloxane backbones. escholarship.orgnih.gov In principle, this compound could be incorporated into polysiloxane chains by reacting its allyl group with Si-H bonds of other silane (B1218182) or siloxane monomers. The pendant chloromethyl group would then be available for post-polymerization modification, allowing for the introduction of various functionalities onto the polymer backbone.

Furthermore, the allyl group itself can be a target for polymerization. For instance, plasma polymerization of allyltrimethylsilane (B147118) has been investigated to produce silicon-containing thin films. tu-braunschweig.de While this study did not use the chloromethyl-substituted derivative, it demonstrates the potential for the allyl moiety to undergo polymerization. The chloromethyl group in this compound could potentially influence the polymerization process or provide a handle for subsequent cross-linking or functionalization of the resulting polymer.

While detailed research on the direct polymerization of this compound is not yet widely reported, its structural motifs are found in monomers used for creating functional polysiloxanes and other silicon-containing polymers. The dual functionality of this compound suggests its potential as a valuable building block in the design of novel polymers with tailored properties.

| Polymerization Method | Potential Role of this compound | Resulting Polymer Type | Potential for Functionalization |

| Hydrosilylation Polymerization | Monomer or co-monomer | Functionalized Polysiloxane | High (via chloromethyl group) |

| Radical Polymerization | Monomer | Poly(allyltrimethylsilane) derivative | High (via chloromethyl group) |

| Plasma Polymerization | Precursor | Cross-linked silicon-containing polymer | Potential for surface functionalization |

This table explores the potential roles and outcomes of using this compound in different polymerization methods based on the reactivity of its functional groups.

Q & A

Q. What are the common synthesis methods for 2-(Chloromethyl)allyl-trimethylsilane, and what factors influence their efficiency?

Methodological Answer: The compound is synthesized via:

- Catalyzed reactions : Using boron trifluoride etherate (BF₃·OEt₂) as a catalyst to combine chloromethyl and allyl groups. Reaction efficiency depends on catalyst purity, solvent selection (e.g., anhydrous ether), and temperature control (typically 0–25°C) .

- Iodide preparation : Treatment with sodium iodide (NaI, 2.5 equiv) in acetone under ambient light exclusion (16 hours, room temperature), yielding 99% conversion. Key factors include stoichiometric excess of NaI and rigorous exclusion of moisture .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H NMR : Peaks at δ 5.16 (s, 1H), 4.70 (s, 1H), 3.88 (s, 2H), and 0.04 (s, 9H) confirm allyl, chloromethyl, and trimethylsilyl groups .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 162.73 (C₇H₁₅ClSi) validate molecular weight .

- FT-IR : Absorbance bands at ~1250 cm⁻¹ (Si–C) and ~750 cm⁻¹ (C–Cl) confirm functional groups .

Q. What are the typical reaction pathways involving this compound in organic synthesis?

Methodological Answer:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Substitution | Amines (R–NH₂) in THF, 50°C | Amine derivatives (e.g., R–CH₂–NH₂) |

| Addition | Halogens (X₂) in CH₂Cl₂, 0°C | Dihalogenated alkanes |

| Cross-Coupling | Pd catalysts, aryl halides | Biaryl or allylated products |

Advanced Research Questions

Q. How can researchers optimize reaction conditions for cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands enhance coupling efficiency.

- Solvent system : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Inert atmosphere : Maintain nitrogen/argon to prevent oxidation of sensitive organosilane groups .

- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be addressed in studies using derivatives of this compound?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times .

- Purity verification : Use HPLC (>98% purity) to eliminate confounding effects from impurities.

- Structural analogs : Synthesize derivatives with modified chloromethyl/silyl groups to isolate bioactive moieties .

Q. What strategies mitigate challenges in regioselectivity during allylic substitution reactions?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., –COOR) to steer nucleophilic attack to the chloromethyl site.

- Steric control : Bulky ligands on transition metal catalysts (e.g., Ru or Ir) favor substitution at the less hindered allylic position .

Q. How can computational methods (e.g., DFT) guide the design of new derivatives with enhanced reactivity?

Methodological Answer:

- Transition state modeling : Calculate energy barriers for key steps (e.g., Si–C bond cleavage) using Gaussian09 with B3LYP/6-31G* basis sets.

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions to predict reaction sites .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activity (MIC values) of derivatives?

Methodological Answer:

- Strain variability : Test against standardized strains (e.g., Staphylococcus aureus ATCC 25923) to ensure comparability.

- Solvent effects : Use DMSO at ≤1% v/v to avoid solvent toxicity artifacts .

- Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) .

Applications in Drug Development

Q. What methodologies enable the use of this compound in peptide/protein modification studies?

Methodological Answer:

- Site-specific labeling : React chloromethyl groups with cysteine thiols under mild pH (7.4) and reducing conditions (e.g., TCEP).

- Purification : Use size-exclusion chromatography (SEC) to isolate modified biomolecules .

Q. How can its anticancer activity be leveraged in structure-activity relationship (SAR) studies?

Methodological Answer:

- Derivative libraries : Synthesize analogs with varying substituents (e.g., –F, –Br) on the allyl chain.

- In vitro screening : Test against panels of cancer cells (e.g., HCT-116 for colon cancer) with IC₅₀ determination via MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.